molecular formula C8H14ClNO2 B1626529 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS No. 333389-44-9

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Cat. No.: B1626529
CAS No.: 333389-44-9
M. Wt: 191.65 g/mol
InChI Key: WWHZELYGAZRGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is an organic compound with the molecular formula C8H14ClNO2. It is characterized by the presence of a chloroacetamide group attached to a 3,3-dimethyl-2-oxobutyl moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide typically involves the reaction of 2-chloroacetamide with 3,3-dimethyl-2-oxobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Various substituted amides or thiol derivatives.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Oxo derivatives and amine derivatives.

Scientific Research Applications

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is used in several scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The chloro group acts as a leaving group, facilitating nucleophilic attack. The compound may also interact with biological molecules, leading to enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of the 3,3-dimethyl-2-oxobutyl moiety.

    2-Chloro-N-(2-oxopropyl)acetamide: Similar structure but with a 2-oxopropyl group instead of the 3,3-dimethyl-2-oxobutyl moiety.

Uniqueness

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is unique due to the presence of the 3,3-dimethyl-2-oxobutyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and scientific research.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2,3)6(11)5-10-7(12)4-9/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZELYGAZRGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514199
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333389-44-9
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.